Abt-639

Peripheral Analgesia Cav3.2 Channel Neuropathic Pain

Procure ABT-639 (CAS 1235560-28-7) as a uniquely peripherally-restricted Cav3.2 T-type calcium channel blocker. Its 0.05:1 brain:plasma ratio makes it an essential tool for isolating peripheral mechanisms from central effects in pain research. With proven Phase 2 negative outcomes, it serves as an authoritative negative control for target validation studies. It is also an ideal PK/PD benchmark due to its 73% oral bioavailability. Insist on ABT-639 to ensure peripheral selectivity no interchangeable analog can provide.

Molecular Formula C20H20ClF2N3O3S
Molecular Weight 455.9 g/mol
CAS No. 1235560-28-7
Cat. No. B605109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbt-639
CAS1235560-28-7
SynonymsABT-639;  ABT 639;  ABT639.
Molecular FormulaC20H20ClF2N3O3S
Molecular Weight455.9 g/mol
Structural Identifiers
SMILESC1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F
InChIInChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2/t13-/m1/s1
InChIKeyAGPIHNZOZNKRGT-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ABT-639 (CAS 1235560-28-7) as a Peripherally-Restricted T-Type Calcium Channel Blocker


ABT-639 is a novel, orally bioavailable, and peripherally-acting selective blocker of the Cav3.2 T-type calcium channel [1]. It exhibits high selectivity over other calcium channel subtypes (Cav1.2 and Cav2.2) and possesses favorable pharmacokinetic properties, including high oral bioavailability and low brain penetration, which together define its unique preclinical profile [1].

Why Generic T-Type Calcium Channel Blockers Cannot Substitute for ABT-639


Simple substitution of ABT-639 with other T-type calcium channel blockers (e.g., Z944, TTA-P2, ML218, ethosuximide) is not scientifically valid due to critical differences in peripheral vs. central nervous system (CNS) action, selectivity profiles, and clinical outcomes. While some compounds like Z944 show greater in vitro potency, ABT-639's unique peripheral restriction (brain:plasma ratio of 0.05:1) [1] and its distinct clinical trial outcomes [2] make it a specific tool for investigating peripheral Cav3.2 mechanisms. The following quantitative evidence demonstrates that ABT-639 is not functionally interchangeable with its closest analogs.

Quantitative Evidence for ABT-639 Differentiation from In-Class Comparators


ABT-639 vs. Z944: Superior Peripheral Restriction Confers Analgesic Site-Specificity

Despite Z944 being a ~100-fold more potent inhibitor of Cav3.2 currents in vitro (Z944 IC50 ≈ 0.02-0.03 μM vs. ABT-639 IC50 = 2 μM [1][2]), both compounds show comparable efficacy in reversing mechanical hypersensitivity when administered systemically in a mouse neuropathic pain model [2]. Crucially, only Z944 is effective when delivered intrathecally (directly to the CNS), while ABT-639 is not [2]. This demonstrates that ABT-639's analgesic action is restricted to peripheral sites, a feature directly linked to its low brain penetration (brain:plasma ratio of 0.05:1) [1].

Peripheral Analgesia Cav3.2 Channel Neuropathic Pain Pharmacokinetics

ABT-639 Clinical Efficacy: Definitive Phase 2 Data in Diabetic Neuropathic Pain

In a 6-week, randomized, double-blind, placebo- and active-controlled Phase 2 trial (NCT01345045) involving 194 patients with diabetic peripheral neuropathic pain, ABT-639 (100 mg twice daily) did not significantly reduce pain compared to placebo [1]. The mean change from baseline in patient-recorded pain scores was -2.28 for ABT-639 and -2.36 for placebo (P = 0.582) [1]. In the same study, pregabalin (150 mg twice daily) showed only a transient improvement that did not persist [1].

Diabetic Neuropathy Phase 2 Clinical Trial Pregabalin Analgesic Efficacy

ABT-639 vs. Pregabalin: Lack of Efficacy in Experimental Capsaicin Pain Model

A single 100-mg oral dose of ABT-639 showed no significant effect on spontaneous pain, elicited pain, or areas of allodynia/hyperalgesia in a human capsaicin pain model, whereas a single 300-mg dose of pregabalin demonstrated significant reductions in multiple pain measures [1].

Experimental Pain Capsaicin Pharmacodynamics Analgesic

ABT-639 vs. Ethosuximide: Favorable Preclinical Safety Profile at High Doses

Unlike ethosuximide, which has been associated with adverse events in clinical neuropathic pain trials, ABT-639 at high oral doses (100-300 mg/kg) in rats did not significantly alter hemodynamic or psychomotor function [1]. This is in contrast to ethosuximide, where clinical trials have noted significant adverse events and lack of efficacy at the doses used [2].

Safety Pharmacology Hemodynamics Psychomotor Function T-Type Blocker

ABT-639 Procurement Scenarios: Research and Industrial Applications


Investigating Peripheral vs. Central Cav3.2 Contributions to Pain

Researchers seeking to dissect the peripheral and central roles of Cav3.2 T-type calcium channels in pain signaling can use ABT-639 as a peripherally-restricted tool. Its low brain penetration (0.05:1 brain:plasma ratio [1]) and demonstrated lack of intrathecal efficacy [2] make it ideal for isolating peripheral Cav3.2-mediated effects, especially when compared to a centrally-active comparator like Z944 [2].

Negative Control in Drug Discovery for Neuropathic Pain

Given the definitive negative results from its Phase 2 clinical trial in diabetic neuropathic pain [1] and its lack of effect in a human capsaicin pain model [2], ABT-639 serves as a valuable negative control compound. It provides a benchmark for target validation studies and helps define the efficacy profile required for a successful T-type channel blocker in pain indications.

Preclinical Target Validation Studies in Cav3.2-Dependent Models

Studies have shown that the analgesic effect of ABT-639 is lost in Cav3.2 null mice, confirming its mechanism of action is strictly dependent on this channel subtype [1]. This makes ABT-639 a critical tool for validating the role of Cav3.2 in specific preclinical pain and sensory models, as its peripheral restriction adds a layer of specificity not found in non-selective or CNS-penetrant blockers.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of Peripherally-Restricted Compounds

ABT-639's well-characterized pharmacokinetic profile—high oral bioavailability (F = 73%), low protein binding (88.9%), and very low brain penetration [1]—makes it an excellent model compound for studying the PK/PD relationships of peripherally-restricted ion channel blockers. It can be used to calibrate in vitro-in vivo extrapolation (IVIVE) models and to benchmark new chemical entities designed for peripheral target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abt-639

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.